Desmethyl Prucalopride as Essential Precursor for [¹¹C]Prucalopride PET Tracer Synthesis
Desmethyl Prucalopride is the requisite precursor for synthesizing [¹¹C]prucalopride, a positron emission tomography (PET) ligand used to image the active state of 5-HT₄ receptors. In the optimized radiosynthesis, [¹¹C]methyl triflate reacts with Desmethyl Prucalopride to yield [¹¹C]prucalopride with a radiochemical yield of 21% ± 4% (decay corrected) and radiochemical purity exceeding 99% [1]. Prucalopride (parent drug) cannot serve as the precursor because it lacks the phenolic hydroxyl group required for ¹¹C-methylation. Other 5-HT₄ agonists (e.g., tegaserod, mosapride) are structurally incompatible with this radiosynthetic route, as they do not contain the specific O-desmethyl benzofuran scaffold needed for site-specific labeling [2].
| Evidence Dimension | Radiosynthetic yield and purity |
|---|---|
| Target Compound Data | 21% ± 4% radiochemical yield; >99% radiochemical purity |
| Comparator Or Baseline | Prucalopride (cannot be used as precursor); tegaserod/mosapride (structurally incompatible) |
| Quantified Difference | Desmethyl Prucalopride is the only viable precursor for this specific ¹¹C-labeling route |
| Conditions | Reaction with [¹¹C]methyl triflate; LogDₒcₜ,ₚH₇.₄ = 0.87 |
Why This Matters
This enables quantitative, non-invasive in vivo imaging of 5-HT₄ receptor occupancy and distribution, which is unattainable with any alternative compound.
- [1] Buiter HJC, Windhorst AD, Huisman MC, De Maeyer JH, Schuurkes JAJ, Lammertsma AA, et al. Radiosynthesis and preclinical evaluation of [¹¹C]prucalopride as a potential agonist PET ligand for the 5-HT₄ receptor. EJNMMI Res. 2013;3:24. View Source
- [2] De Maeyer JH, Lefebvre RA, Schuurkes JA. 5-HT₄ receptor agonists: similar but not the same. Neurogastroenterol Motil. 2008;20(2):99-112. View Source
